Cas no 2680854-48-0 (3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid)

3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid structure
2680854-48-0 structure
商品名:3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid
CAS番号:2680854-48-0
MF:C12H12F3NO3
メガワット:275.223793983459
CID:6598136
PubChem ID:165916851

3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 2680854-48-0
    • EN300-28284310
    • 3-{2-[(2,2,2-trifluoroacetamido)methyl]phenyl}propanoic acid
    • 3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid
    • インチ: 1S/C12H12F3NO3/c13-12(14,15)11(19)16-7-9-4-2-1-3-8(9)5-6-10(17)18/h1-4H,5-7H2,(H,16,19)(H,17,18)
    • InChIKey: UZZAOHASWNLTQF-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NCC1C=CC=CC=1CCC(=O)O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 275.07692773g/mol
  • どういたいしつりょう: 275.07692773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28284310-2.5g
3-{2-[(2,2,2-trifluoroacetamido)methyl]phenyl}propanoic acid
2680854-48-0 95.0%
2.5g
$2014.0 2025-03-19
Enamine
EN300-28284310-0.05g
3-{2-[(2,2,2-trifluoroacetamido)methyl]phenyl}propanoic acid
2680854-48-0 95.0%
0.05g
$864.0 2025-03-19
Enamine
EN300-28284310-0.25g
3-{2-[(2,2,2-trifluoroacetamido)methyl]phenyl}propanoic acid
2680854-48-0 95.0%
0.25g
$946.0 2025-03-19
Enamine
EN300-28284310-0.5g
3-{2-[(2,2,2-trifluoroacetamido)methyl]phenyl}propanoic acid
2680854-48-0 95.0%
0.5g
$987.0 2025-03-19
Enamine
EN300-28284310-10.0g
3-{2-[(2,2,2-trifluoroacetamido)methyl]phenyl}propanoic acid
2680854-48-0 95.0%
10.0g
$4421.0 2025-03-19
Enamine
EN300-28284310-1.0g
3-{2-[(2,2,2-trifluoroacetamido)methyl]phenyl}propanoic acid
2680854-48-0 95.0%
1.0g
$1029.0 2025-03-19
Enamine
EN300-28284310-5.0g
3-{2-[(2,2,2-trifluoroacetamido)methyl]phenyl}propanoic acid
2680854-48-0 95.0%
5.0g
$2981.0 2025-03-19
Enamine
EN300-28284310-0.1g
3-{2-[(2,2,2-trifluoroacetamido)methyl]phenyl}propanoic acid
2680854-48-0 95.0%
0.1g
$904.0 2025-03-19

3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid 関連文献

3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acidに関する追加情報

Introduction to 3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid (CAS No. 2680854-48-0)

3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid (CAS No. 2680854-48-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules characterized by the presence of a trifluoroacetamide moiety and a phenyl ring, which contribute to its distinct chemical properties and biological activity.

The molecular structure of 3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid consists of a propanoic acid backbone substituted with a phenyl group at the second position, which is further modified by a trifluoroacetamide group attached to the methyl portion of the phenyl ring. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, making it amenable to various biological interactions. The presence of the trifluoroacetamide group is particularly noteworthy, as it introduces fluorine atoms into the molecule, which can influence its metabolic stability, solubility, and binding affinity to biological targets.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules often leads to increased metabolic stability and resistance to enzymatic degradation. This property is particularly valuable in the development of long-acting drugs that require prolonged circulation in the bloodstream. The trifluoroacetamide moiety in 3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid is expected to contribute to these desirable characteristics, making it a promising candidate for further investigation.

The phenyl ring component of this compound also plays a crucial role in its biological activity. Phenyl derivatives are well-known for their ability to interact with various biological targets, including enzymes and receptors. The specific substitution pattern on the phenyl ring in 3-{2-[(2,2,2-Trifluoroacetamido)methyl]phenyl}propanoic acid may influence its binding affinity and selectivity for particular targets. For instance, studies have shown that phenyl-based compounds can exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This suggests that 3-{[trifluoroacetamido)methyl]phenyl}propanoic acid may have potential applications in the treatment of inflammatory diseases.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental trials. Molecular docking studies have been particularly useful in identifying potential binding interactions between 3-{[trifluoroacetamido)methyl]phenyl}propanoic acid and target proteins. These studies have revealed that the compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. By modulating the activity of these enzymes, 3-{[trifluoroacetamido)methyl]phenyl}propanoic acid could potentially serve as an effective anti-inflammatory agent.

In addition to its anti-inflammatory potential, 3-{[trifluoroacetamido)methyl]phenyl}propanoic acid may also exhibit other therapeutic benefits. For example, preliminary studies suggest that this compound could have neuroprotective properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The combination of structural features such as the trifluoroacetamide group and the phenyl ring makes this molecule a versatile candidate for drug development.

The synthesis of 3-{[trifluoroacetamido)methyl]phenyl}propanoic acid presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the phenyl-trifluoroacetamide linkage. These advances in synthetic chemistry have opened up new possibilities for exploring the therapeutic potential of this compound.

As research continues to uncover new applications for 3-{[trifluoroacetamido)methyl]phenyl}propanoic acid, it is likely that this compound will play an increasingly important role in drug development. Its unique structural features and potential biological activities make it a promising candidate for treating various diseases, including inflammation-related disorders and neurological conditions. Further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

The future of pharmaceutical research lies in the discovery and development of novel compounds like 3-{[trifluoroacetamido)methyl]phenyl}propanoic acid (CAS No. 2680854-48-0). By leveraging advances in computational chemistry, synthetic biology, and molecular biology, researchers can accelerate the discovery process and bring new treatments to patients more quickly than ever before. The continued exploration of fluorinated compounds will undoubtedly contribute significantly to this effort.

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